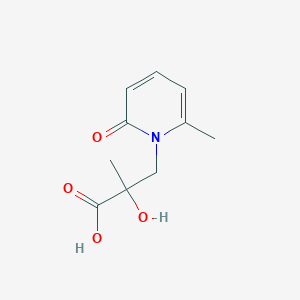

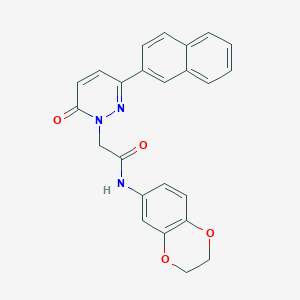

2-Hydroxy-2-methyl-3-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Hydroxy-2-methyl-3-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid" is a chemical entity that appears to be related to the class of compounds known as dihydropyridines. These compounds are characterized by a pyridine ring that has been hydrogenated at two positions. The compound also contains a hydroxy group, a methyl group, and a propanoic acid moiety, suggesting it has potential biological activity or could be an intermediate in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related dihydropyridine compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid, a compound with some structural similarities to the one , was achieved by reacting 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution . This suggests that the synthesis of the compound might also involve a condensation reaction under basic conditions.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often characterized by X-ray crystallography, as seen in the study of 2-oxo-1,2-dihydropyridine-1-acetic acid . The crystal structure can reveal important aspects such as the ketonic configuration and the presence of intermolecular hydrogen bonds, which could also be relevant for the compound .

Chemical Reactions Analysis

Dihydropyridine compounds can undergo various chemical reactions. For example, the compound synthesized in paper exists in a ketonic form rather than as a betaine, which could imply that the compound may also favor a ketonic configuration. Additionally, the presence of a hydroxy group and a propanoic acid moiety in the compound suggests that it could participate in esterification or other acid-base reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives can be influenced by their functional groups. The hydroxy group could confer the compound with certain solubility characteristics in polar solvents, while the propanoic acid moiety could contribute to its acidity. The presence of a methyl group could affect the compound's hydrophobicity. These properties are crucial for understanding the compound's behavior in biological systems or during chemical reactions.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Hydrogen Bonding Characteristics

A study on related dihydropyridin derivatives, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, highlighted the presence of hydrogen bonding between the carboxylic acid proton and the 4-oxo group of the heterocycle. This hydrogen bonding is crucial for the stability and reactivity of these compounds. X-ray crystallography revealed strong intramolecular hydrogen bonding, forming a unique 8-membered chelate ring in some derivatives, indicative of the sophisticated interactions that could be expected in compounds with similar structures (Dobbin et al., 1993).

Synthesis and Chemical Transformations

Oxidation Mechanisms and Selectivity

Research into the oxidation of hydrocarbons by aqueous platinum salts has shed light on the reactivity patterns that could be extrapolated to the oxidation reactions of complex molecules like 2-Hydroxy-2-methyl-3-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid. These studies offer insights into the selective oxidation processes, potentially applicable for functionalizing this compound (Labinger et al., 1993).

Biological Applications and Interactions

Antimicrobial Activities

The exploration of heterocyclic compounds derived from similar molecular frameworks has demonstrated potential antimicrobial properties. Such research underscores the possibility of utilizing this compound derivatives as scaffolds for developing new antimicrobial agents. This approach could lead to the discovery of novel drugs to combat resistant microbial strains (Reddy et al., 2003).

Material Science and Catalysis

Catalytic Applications

Investigations into the catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen, facilitated by N-hydroxyphthalimide (NHPI) combined with a Co species, reveal the catalytic potential of compounds within the same class as this compound. Such studies are vital for understanding how these compounds can serve as catalysts or catalytic intermediates in organic synthesis, providing a foundation for future research in catalysis and organic transformations (Iwahama et al., 2000).

properties

IUPAC Name |

2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7-4-3-5-8(12)11(7)6-10(2,15)9(13)14/h3-5,15H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALFDWTRJTESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CC(C)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)

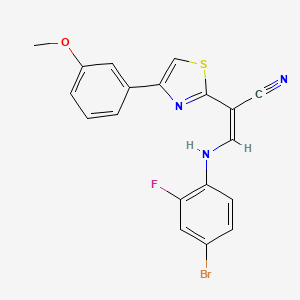

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

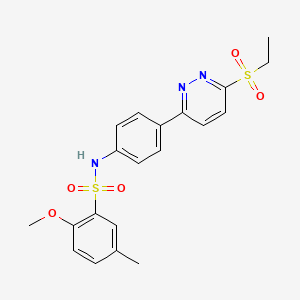

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)

![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)